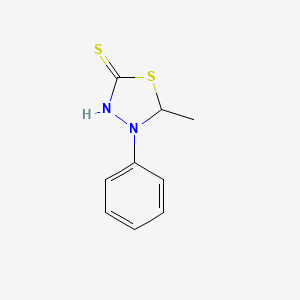

5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione

Description

Properties

IUPAC Name |

5-methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-7-11(10-9(12)13-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOSZMPNTRCHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N(NC(=S)S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396215 | |

| Record name | 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38951-60-9 | |

| Record name | 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with methyl isothiocyanate . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the thiadiazolidine ring is substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted thiadiazolidines.

Scientific Research Applications

Organic Synthesis

5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation and nucleophilic substitution.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Thiols or amines |

| Substitution | Amines, alcohols | Substituted thiadiazolidines |

This compound has demonstrated significant biological activities:

- Antimicrobial Properties: It exhibits activity against various bacterial strains, including Micrococcus luteus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM for certain derivatives.

- Anticancer Potential: Research indicates that it may possess anticancer properties. Studies have shown that derivatives of thiadiazolidine compounds can inhibit cell growth in various cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC values ranging from 0.28 to 10 µg/mL .

Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated:

- Gram-positive: Effective against Micrococcus luteus.

- Gram-negative: Effective against Pseudomonas aeruginosa and Escherichia coli.

These findings underscore the potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Activity

Research published in the journal Molecules highlighted the cytotoxic effects of various thiadiazolidine derivatives on human cancer cell lines. The study found that certain derivatives exhibited potent antiproliferative activities against breast and lung cancer cells, suggesting that modifications to the thiadiazolidine structure can enhance anticancer efficacy .

Industrial Applications

In the industrial sector, 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione is utilized in:

- Material Development: As a precursor for synthesizing new materials.

- Chemical Manufacturing: As an intermediate for producing other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione involves its interaction with cellular targets such as enzymes and DNA . The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways in microorganisms . Additionally, it can intercalate into DNA, causing damage to the genetic material of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Core Heterocycles: Thiadiazolidine (target compound) vs. oxadiazole, thiazolidinone, or mesoionic systems. The sulfur-rich thiadiazolidine may confer distinct electronic properties and metabolic stability compared to oxygen-dominated oxadiazoles.

- Substituent Effects : Phenyl and methyl groups in the target compound contrast with pyridinyl (electron-deficient) or pyrimidinylthio (bulky, sulfur-rich) groups in others. These differences influence solubility, bioavailability, and target binding .

Pharmacological and Metabolic Profiles

Metabolic Stability:

Structural Analysis Techniques

Crystallographic tools like SHELXL and ORTEP-3 (evidenced in ) are critical for resolving the stereochemistry and electron density maps of such heterocycles. For example, LU 2443’s mesoionic structure likely required advanced refinement algorithms to confirm its non-classical bonding patterns .

Biological Activity

5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione (C9H10N2S2) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a thiadiazolidine ring, which is known for its potential pharmacological properties. Research indicates that it may possess antimicrobial, anticancer, and anti-inflammatory effects.

- Molecular Formula : C9H10N2S2

- Molecular Weight : 210.32 g/mol

- CAS Number : 38951-60-9

The compound can be synthesized through reactions involving phenylhydrazine and carbon disulfide, followed by cyclization with methyl isothiocyanate. This synthesis route highlights its utility in organic chemistry as a building block for more complex molecules.

Antimicrobial Properties

5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it exhibits:

- Inhibition against Gram-positive bacteria : Notably effective against Micrococcus luteus.

- Activity against Gram-negative bacteria : Effective against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for some derivatives .

The mechanism of action appears to involve interaction with cellular targets such as enzymes and DNA, which disrupts vital processes in microbial cells.

Anticancer Activity

Research highlights the potential of this compound in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may include:

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione has also been investigated for its anti-inflammatory effects. The compound has been noted to reduce inflammation in experimental models, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A series of experiments demonstrated that derivatives of 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione exhibited superior activity compared to traditional antibiotics like ciprofloxacin. Molecular docking studies indicated strong binding interactions with bacterial DNA gyrase, which is crucial for bacterial replication .

- Cytotoxicity Assays : In vitro assays utilizing MTT assays showed that certain derivatives were cytotoxic to human cancer cell lines while exhibiting low toxicity towards normal cells, indicating a favorable therapeutic index .

- Mechanistic Insights : The compound's mechanism involves forming hydrogen bonds with critical residues in target proteins, disrupting their normal function and leading to cell death or growth inhibition .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione?

- Methodological Answer : The synthesis typically involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and oxo-compounds in a solvent system such as DMF and acetic acid (1:2 v/v) for 2 hours . Key considerations include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.

- Molar ratios : A 1:1:2 ratio of thiosemicarbazide, chloroacetic acid, and sodium acetate ensures efficient cyclization.

- Purification : Recrystallization from DMF-ethanol mixtures improves yield and purity.

- Monitoring : Thin-layer chromatography (TLC) with ethanol/ethyl acetate eluents can track reaction progress .

Q. How is the crystal structure of this compound determined and refined?

- Methodological Answer : X-ray diffraction paired with SHELX software (e.g., SHELXL) is standard for small-molecule refinement. Steps include:

- Data collection : High-resolution diffraction data from single crystals.

- Structure solution : Use Patterson or direct methods in SHELXS/SHELXD .

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. For macromolecules, SHELXPRO interfaces with additional tools .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization is preferred. After synthesis, cooling the reaction mixture precipitates the product, which is filtered and recrystallized from DMF-acetic acid or ethanol mixtures to remove unreacted starting materials . For S-alkyl derivatives, column chromatography with silica gel and ethyl acetate/hexane gradients may be required .

Q. How can reaction progress be monitored during synthesis?

- Methodological Answer : TLC using silica plates and UV visualization is standard. For example, ethanol:ethyl acetate (3:7) systems resolve intermediates and products. Spot retention factor (Rf) comparisons with authentic samples confirm completion .

Advanced Research Questions

Q. How do conflicting reports on cyclization pathways of thiourea intermediates affect synthesis design?

- Methodological Answer : Cyclization pathways depend on reagents (acid vs. amines) and conditions. For example:

- Acid-mediated cyclization (e.g., HCl) yields oxadiazinane-thiones .

- Amine-mediated cyclization produces triazinane-thiones .

- Resolution strategy : Conduct kinetic studies (varying pH/temperature) and characterize intermediates via NMR or mass spectrometry to map mechanistic pathways.

Q. Can computational modeling predict the bioactivity of this compound based on structural analogs?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., fungal CYP51) can simulate binding affinities. For example:

- Scaffold alignment : Compare with bioactive oxadiazole-thiones .

- Parameter optimization : Adjust force fields to account for sulfur electronegativity and ring strain .

Q. How should researchers reconcile discrepancies in solvent systems reported for similar syntheses?

- Methodological Answer : Discrepancies (e.g., DMF vs. ethanol solvents) may arise from solubility or reactivity differences. Systematic evaluation includes:

- Solvent screening : Test polar (DMF) vs. protic (ethanol) solvents under controlled conditions.

- Yield analysis : Compare isolated yields and purity via HPLC .

Q. What strategies address contradictions in spectroscopic data for thiadiazolidine derivatives?

- Methodological Answer : Conflicting NMR/IR data may stem from tautomerism or crystal packing. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.